molecular formula C18H26Cl2N2O B8100935 trans-3,4-dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide CAS No. 2749433-76-7

trans-3,4-dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide

Cat. No.: B8100935
CAS No.: 2749433-76-7
M. Wt: 357.3 g/mol
InChI Key: ONTPYMHHQOSZRB-IAGOWNOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl U-47700 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents and maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Propyl U-47700 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Propyl U-47700, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Propyl U-47700 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately leads to analgesia, sedation, and euphoria . The molecular targets and pathways involved include the μ-opioid receptors and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Propyl U-47700

Propyl U-47700 is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. Its distinct structure allows for the study of structure-activity relationships among synthetic opioids .

Properties

IUPAC Name

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTPYMHHQOSZRB-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342651
Record name Propyl U-47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749433-76-7
Record name Propyl U-47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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